Integrative investigation of lipidome and signal pathways in human endothelial cells under oxidative stress†

Molecular BioSystems Pub Date: 2011-05-23 DOI: 10.1039/C1MB00002K

Abstract

Phospholipids in human endothelial cells (ECs), cell line EA.hy926, were profiled by a novel lipidomics approach, combining liquid chromatography (LC)–ion trap mass spectrometry (MS) and LC–tandem quadrupole MS. More than 200 species of phospholipids were quantified. Twenty-eight were identified as the most discriminant species in response to different levels of oxidative stress induced by hydrogen peroxide (H2O2). H2O2 treatment induced phosphorylation of cytosolic phospholipase A2 (cPLA2) via the activation of extracellular-regulated kinase 1/2 (ERK1/2), increasing the production of lysophosphatidylethanolamine (LPE) and lysophosphatidylcholine (LPC). The release of arachidonic acid (AA, 20 : 4) increased from no H2O2 exposure to 1 h exposure, decreased from 1 h to 2 h, and increased again from 2 h to 4 h exposure time. The particular increase seen of phosphatidylcholine (PC) species that include AA chains from 1 h to 2 h indicates that the released AA is reincorporating into PC molecules to reduce the extension of the AA cascade. The change in free AA levels seen suggests possible defense mechanisms to oxidative injury in ECs. We further verified nine species as potential biomarkers by adding inhibitor and demonstrated direct correlation to the activity of the cPLA2–AA pathway. The oxidative injury to cell line EA.hy926 provided a novel application for a combined lipidomics and signal transduction approach. This combined approach has enabled future investigations for possible therapeutic interventions in phospholipids and cPLA2 activity for defense against oxidative cellular stress.

Graphical abstract: Integrative investigation of lipidome and signal pathways in human endothelial cells under oxidative stress
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